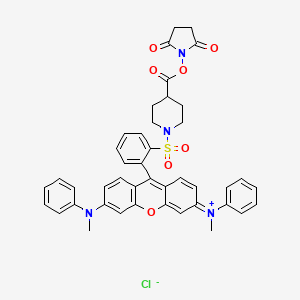

QSY7 succinimidyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

QSY7 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a this compound(1+).

Aplicaciones Científicas De Investigación

2.1. Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique used to study molecular interactions in real-time. QSY7 succinimidyl ester is commonly utilized as an acceptor dye in FRET probes due to its ability to absorb energy from donor fluorophores without emitting light itself. This property minimizes interference from background fluorescence, allowing for more accurate measurements of molecular interactions.

- Peptide and Oligonucleotide Probes : QSY7 is employed in the preparation of peptide and oligonucleotide FRET probes, where it quenches the fluorescence of donor dyes such as fluorescein and TAMRA . The efficiency of energy transfer can be optimized through careful selection of donor-acceptor pairs.

2.2. Molecular Imaging

QSY7 has been integrated into activatable targeted optical probes for in vivo tumor imaging. These probes consist of a fluorophore-quencher pair conjugated to targeting ligands (e.g., antibodies) that bind specifically to tumor cells.

- Case Study : In a study involving TAMRA-QSY7 conjugated avidin and trastuzumab, these probes demonstrated significant improvements in tumor detection capabilities compared to traditional self-quenching probes. The high activation ratio and low background signal allowed for effective imaging of small tumors in mouse models .

2.3. Protease and Peptidase Substrates

QSY7 is also utilized in designing fluorogenic substrates for proteases and peptidases. These substrates consist of a fluorescent dye linked to QSY7 at opposite ends of a peptide sequence that is recognized by specific enzymes.

- Mechanism : Upon cleavage by the enzyme, the proximity between the fluorophore and QSY7 is disrupted, resulting in an increase in fluorescence that can be quantitatively measured .

Experimental Considerations

When using this compound in experiments, several factors should be considered:

- pH Conditions : Optimal labeling occurs at pH levels between 7 and 9, where the NHS ester reacts efficiently with primary amines found on proteins and nucleic acids .

- Reaction Medium : DMSO is often used as a solvent for grafting reactions involving QSY7 due to its ability to solubilize both peptides and dyes effectively .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other similar compounds:

| Property/Application | This compound | Dabcyl (Common Quencher) |

|---|---|---|

| Absorption Maximum (nm) | 560 | 480 |

| Fluorescence Emission | None | Yes |

| FRET Efficiency | High | Moderate |

| Stability | High | Moderate |

| Common Applications | Tumor imaging, FRET | General quenching |

Análisis De Reacciones Químicas

Amine Conjugation Mechanism

QSY7 succinimidyl ester reacts with primary amines (e.g., lysine residues or terminal amines) to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct. This nucleophilic acyl substitution proceeds under mild conditions, making it ideal for labeling proteins, peptides, and oligonucleotides.

Reaction Scheme:

QSY7 SE+R NH2→QSY7 NH R+NHS

Key Features:

-

Specificity: Targets primary amines at pH 7–9, avoiding secondary/tertiary amines .

-

Efficiency: Achieves >90% conjugation yield under optimized conditions .

Reaction Parameters and Optimization

Reaction performance depends on buffer composition, pH, and temperature. Below are critical parameters derived from experimental studies:

Competing Reaction:

Hydrolysis of the succinimidyl ester occurs in aqueous solutions, forming a carboxylic acid derivative:

QSY7 SE+H2O→QSY7 COOH+NHS

This side reaction dominates at pH >9 or in dilute protein solutions .

Exemplary Reaction Yields and Conditions

Data from analogous succinimidyl ester reactions (patent US5734064A) highlight achievable yields and conditions:

| Carboxylic Acid | Reaction Temp (°C) | Time (hours) | Yield (%) | Purity |

|---|---|---|---|---|

| 4-Toluic acid | 50 | 1 | 94 | >95% crystalline |

| Quinaldic acid | 20–25 | 20 | 91 | Pink crystalline |

| ECPA* | 50 | 1 | 87 | High |

Notes:

-

*ECPA: (S,S)-N-(1-ethoxycarbonyl-3-phenylpropyl)alanine.

-

Reactions used acetone or ethyl acetate as solvents with triethylamine as a base .

Stability and Storage Recommendations

Propiedades

Fórmula molecular |

C43H39ClN4O7S |

|---|---|

Peso molecular |

791.3 g/mol |

Nombre IUPAC |

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium;chloride |

InChI |

InChI=1S/C43H39N4O7S.ClH/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49;/h3-20,27-29H,21-26H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

BDJDTKYGKHEMFF-UHFFFAOYSA-M |

SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |

SMILES canónico |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.